molecular formula C9H6N2O2S B1349801 4-Phenyl-1,2,3-thiadiazole-5-carboxylic acid CAS No. 78875-63-5

4-Phenyl-1,2,3-thiadiazole-5-carboxylic acid

Cat. No.: B1349801
CAS No.: 78875-63-5
M. Wt: 206.22 g/mol
InChI Key: DQZLGXDVESJWKA-UHFFFAOYSA-N
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Description

4-Phenyl-1,2,3-thiadiazole-5-carboxylic acid is a heterocyclic compound featuring a thiadiazole ring with a phenyl group at the 4-position and a carboxylic acid group at the 5-position.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Phenyl-1,2,3-thiadiazole-5-carboxylic acid typically involves the cyclization of appropriate precursors. One common method includes the reaction of phenylhydrazine with carbon disulfide and subsequent cyclization with chloroacetic acid under basic conditions . Another approach involves the use of thiosemicarbazide and aromatic carboxylic acids in the presence of phosphorus oxytrichloride .

Industrial Production Methods: Industrial production methods for this compound are generally based on the optimization of laboratory-scale synthetic routes. These methods focus on improving yield, purity, and cost-effectiveness. The use of continuous flow reactors and green chemistry principles, such as solvent-free conditions and microwave-assisted synthesis, are often employed to enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions: 4-Phenyl-1,2,3-thiadiazole-5-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogenating agents, nitrating agents.

Major Products:

Comparison with Similar Compounds

Uniqueness: 4-Phenyl-1,2,3-thiadiazole-5-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

4-phenylthiadiazole-5-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6N2O2S/c12-9(13)8-7(10-11-14-8)6-4-2-1-3-5-6/h1-5H,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQZLGXDVESJWKA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=C(SN=N2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80371886
Record name 4-phenyl-1,2,3-thiadiazole-5-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80371886
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

78875-63-5
Record name 4-phenyl-1,2,3-thiadiazole-5-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80371886
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 78875-63-5
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